molecular formula C12H13NO2 B6336006 Methyl 1-ethylindole-4-carboxylate CAS No. 2306262-09-7

Methyl 1-ethylindole-4-carboxylate

Cat. No.: B6336006
CAS No.: 2306262-09-7
M. Wt: 203.24 g/mol
InChI Key: WOHIMYLCTMQPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-ethylindole-4-carboxylate: is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties.

Safety and Hazards

“Methyl indole-4-carboxylate” is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

Mechanism of Action

Target of Action

Methyl 1-ethylindole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes for this compound remain to be elucidated.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It is plausible that this compound may have similar effects, but specific studies are needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-ethylindole-4-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed reactions, such as the Larock indole synthesis, are commonly used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-ethylindole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 1-ethylindole-4-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Comparison: Methyl 1-ethylindole-4-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

IUPAC Name

methyl 1-ethylindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-13-8-7-9-10(12(14)15-2)5-4-6-11(9)13/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHIMYLCTMQPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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